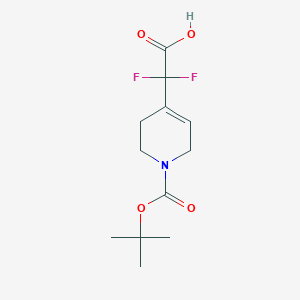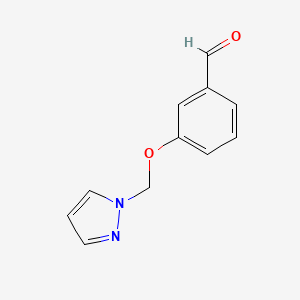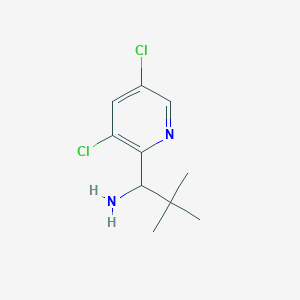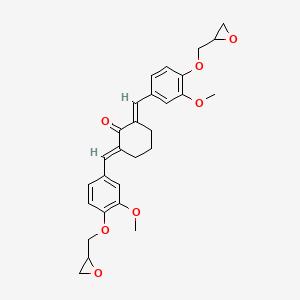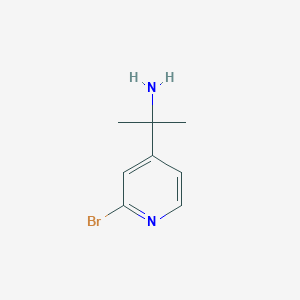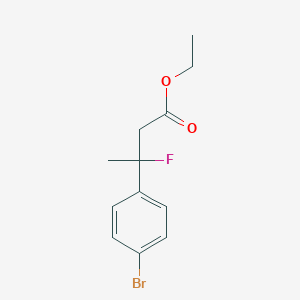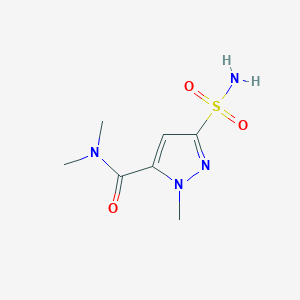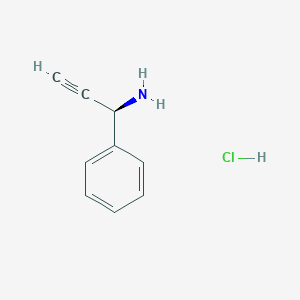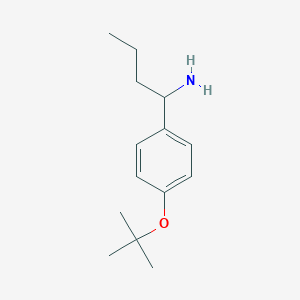
1-(4-(tert-Butoxy)phenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(tert-Butoxy)phenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with a tert-butoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-Butoxy)phenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butoxybenzaldehyde and butan-1-amine.
Condensation Reaction: The aldehyde group of 4-tert-butoxybenzaldehyde reacts with butan-1-amine under alkaline conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the desired amine product. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(tert-Butoxy)phenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-(tert-Butoxy)phenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(tert-Butoxy)phenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(sec-Butoxy)phenyl)butan-1-amine
- 1-(4-(tert-Butoxy)phenyl)ethan-1-one
- 1-(4-(tert-Butoxy)phenyl)propan-1-amine
Uniqueness
1-(4-(tert-Butoxy)phenyl)butan-1-amine is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxy]phenyl]butan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-5-6-13(15)11-7-9-12(10-8-11)16-14(2,3)4/h7-10,13H,5-6,15H2,1-4H3 |
InChI Key |
YZFJFSCMFSZSFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B12979909.png)
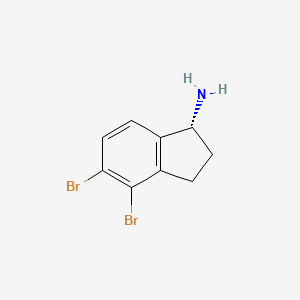
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B12979917.png)
